6-Cyclopropyl-3-nitropyridin-2-ol
Description
6-Cyclopropyl-3-nitropyridin-2-ol is a pyridine derivative featuring a nitro group at position 3, a hydroxyl group at position 2, and a cyclopropyl substituent at position 5. The analysis below relies on structural analogs and inferential comparisons.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-cyclopropyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8N2O3/c11-8-7(10(12)13)4-3-6(9-8)5-1-2-5/h3-5H,1-2H2,(H,9,11) |
InChI Key |
AABOWIGECNDFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine ()
- Substituents : Chloro (position 6), nitro (position 3), and isopropylamine (position 2).
- Key Features: The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar arrangement of the pyridine ring and nitro group .
- Bioactivity : Demonstrated anticancer activity as an intermediate in drug synthesis .
6-(Cyclopropylmethoxy)nicotinic acid ()
- Substituents : Cyclopropylmethoxy (position 6) and carboxylic acid (position 3).
- Key Features :
- Applications : Used as a building block in agrochemicals and pharmaceuticals, though specific bioactivity data are unavailable .
6-Cyclopropyl-3-nitropyridin-2-ol
- Substituents : Cyclopropyl (position 6), nitro (position 3), and hydroxyl (position 2).
- Inferred Properties :
- The hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to chloro or methoxy analogs.
- The cyclopropyl group may enhance metabolic stability compared to larger alkyl substituents (e.g., isopropylamine in ) .
- The nitro group’s electron-withdrawing effect could direct electrophilic substitution reactions to specific ring positions.
Preparation Methods
Picolinic Acid Derivatives as Building Blocks
The process begins with picolinic acid (pyridine-2-carboxylic acid), which is converted to 4-chloropyridine-2-carboxamide via treatment with thionyl chloride followed by ammonolysis. This intermediate serves as the precursor for subsequent Hoffmann degradation:
Reaction Conditions
Hoffmann Degradation to 4-Chloro-2-aminopyridine
4-Chloropyridine-2-carboxamide undergoes Hoffmann degradation using a sodium hydroxide-bromine mixture at −10 to 10°C, followed by reflux. This eliminates the carbonyl group, yielding 4-chloro-2-aminopyridine (Formula IV) with a 50–60% yield.
Nitration and Diazotization Steps
Nitrating 4-Chloro-2-aminopyridine
Nitration of 4-chloro-2-aminopyridine employs a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) at 25–30°C. This introduces a nitro group at position 3, forming 4-chloro-2-amino-3-nitropyridine (Formula V).
Critical Parameters
Diazotization and Hydrolysis to 4-Chloro-3-nitropyridin-2-ol
Diazotization of Formula V with sodium nitrite and hydrochloric acid at 0–5°C, followed by hydrolysis at 60–80°C, replaces the amino group with a hydroxyl group. This yields 4-chloro-3-nitropyridin-2-ol (Formula VI), a direct precursor to the target compound.
Introducing the Cyclopropyl Group
Substitution at Position 4 (Pyridine Numbering)
The chlorine at position 4 (equivalent to position 6 in alternative numbering systems) must be replaced with a cyclopropyl group. While WO2010089773A2 focuses on hydroxylation via sodium acetate, cyclopropane introduction requires alternative strategies:
Proposed Pathway
-
Intermediate Halogenation: Convert 4-chloro-3-nitropyridin-2-ol to 2,4-dichloro-3-nitropyridine using phosphorus oxychloride.
-
Nucleophilic Substitution: React 2,4-dichloro-3-nitropyridine with cyclopropylamine or cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Challenges
-
The nitro group’s electron-withdrawing nature deactivates the ring, necessitating strong nucleophiles or transition-metal catalysis.
-
Competing hydrolysis at position 2 requires protecting the hydroxyl group during substitution.
Alternative Route: Cyclopropane Carboxamide Intermediate
The patent describes synthesizing N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide (Formula X) via amidation of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride. While this yields an amide derivative, hydrolysis or reduction could theoretically convert the carboxamide to a cyclopropyl group.
Reaction Conditions for Amidation
-
Solvent: Dichloromethane or 1,2-dichloroethane.
-
Base: Triethylamine or pyridine.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Substitution | Diazotization, hydrolysis, SNAr reaction | 40–50% | Fewer steps | Low regioselectivity |
| Carboxamide Intermediate | Amidation followed by hydrolysis | 55–60% | High purity | Requires harsh hydrolysis conditions |
| Cross-Coupling | Suzuki-Miyaura with cyclopropylboronic acid | N/A | Regioselective | Catalyst cost and availability |
Optimization and Scalability Considerations
Solvent and Catalyst Selection
Q & A
Basic Questions
Q. What are the primary synthetic routes for 6-Cyclopropyl-3-nitropyridin-2-ol, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging cyclopropyltrifluoroborate reagents. Key conditions include using Pd(OAc)₂ or PdCl₂(COD) with RuPhos ligands, potassium phosphate base, and controlled heating (e.g., 100°C for 12 hours) to achieve optimal yields . Nitration of precursor pyridine derivatives, followed by regioselective substitution, is another route, requiring careful control of reaction temperature and stoichiometry to avoid over-nitration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropyl protons (δ ~0.5–1.5 ppm) and nitro/hydroxyl substituent effects on aromatic protons (e.g., deshielding at δ >8 ppm) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₈H₈N₂O₃: ~181.06) .
- FT-IR : Validate nitro (~1520 cm⁻¹) and hydroxyl (~3200 cm⁻¹) functional groups .
Q. How does the solubility profile of this compound influence its handling in biological assays?
- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For biological testing, prepare stock solutions in DMSO (<5% final concentration to avoid cytotoxicity) and dilute in buffered media. Pre-filter (0.22 µm) to ensure homogeneity .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity challenges during cyclopropyl group introduction?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict steric and electronic effects. For example, meta-substitution on the pyridine ring may favor cyclopropyl attachment due to reduced steric hindrance compared to ortho positions. Validate predictions with Hammett σ constants and experimental substituent effects .
Q. What strategies resolve contradictions between NMR and IR data in structural elucidation?
- Methodological Answer :
- Scenario : Discrepancy between expected nitro IR peaks (absent) and NMR aromatic splitting (suggesting nitro presence).
- Resolution : Perform NOESY/ROESY NMR to confirm spatial proximity of substituents. Re-examine IR sample preparation (e.g., KBr pellet vs. ATR) to rule out matrix interference. Cross-reference with HRMS to confirm molecular formula .
Q. How can reaction conditions be optimized to minimize byproducts during cyclopropane ring formation?
- Methodological Answer :
- Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(COD)) with monodentate (XPhos) vs. bidentate (RuPhos) ligands to enhance cross-coupling efficiency .
- Solvent Effects : Use toluene or dioxane to stabilize intermediates. Add molecular sieves to scavenge moisture, which can deactivate catalysts.
- Kinetic Monitoring : Use LC-MS to track reaction progress and quench before side reactions (e.g., ring-opening) dominate .
Q. What are the challenges in analyzing bioactivity data when solubility limits in vitro testing?
- Methodological Answer :
- Co-solvent Blends : Use DMSO:PBS (1:4) or cyclodextrin-based solubilizers to enhance aqueous dispersion without denaturing proteins .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to study binding kinetics at low solubility thresholds.
- Negative Controls : Include solvent-only controls to distinguish cytotoxicity from pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
